Alpha-Triethylaminomethyl acetate chloride
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Overview
Description
Alpha-Triethylaminomethyl acetate chloride is a chemical compound with the molecular formula C9H20ClNO2. It is also known by its IUPAC name, triethyl-(2-methoxy-2-oxoethyl)azanium chloride . This compound is used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of Alpha-Triethylaminomethyl acetate chloride typically involves the reaction of triethylamine with chloroacetic acid in the presence of a suitable solvent. The reaction conditions often include maintaining a controlled temperature and pH to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale batch reactions with optimized conditions to maximize yield and minimize impurities .
Chemical Reactions Analysis
Alpha-Triethylaminomethyl acetate chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of various derivatives.
Hydrolysis: In the presence of water, it can hydrolyze to form triethylamine and acetic acid.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Alpha-Triethylaminomethyl acetate chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of Alpha-Triethylaminomethyl acetate chloride involves its interaction with specific molecular targets. It can act as a nucleophile or electrophile in chemical reactions, depending on the conditions. The compound’s effects are mediated through its ability to form stable complexes with other molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Alpha-Triethylaminomethyl acetate chloride can be compared with similar compounds such as:
Triethylamine: A related compound with similar chemical properties but different reactivity.
Chloroacetic Acid: Another compound used in similar synthetic applications but with distinct chemical behavior.
Tetraethylammonium Chloride: Shares some structural similarities but differs in its specific applications and reactivity
This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and applications compared to these similar compounds.
Biological Activity
Chemical Structure and Properties
Alpha-Triethylaminomethyl acetate chloride is characterized by its unique molecular structure, which includes a triethylamino group and an acetate moiety. The chemical formula is C9H20ClNO2, and it has a molecular weight of approximately 205.72 g/mol. The compound's structure can be represented as follows:
- Molecular Formula : C9H20ClNO2
- Molecular Weight : 205.72 g/mol
- CAS Number : 24729331
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its pharmacological effects. Key areas of interest include:
- Antimicrobial Activity : Studies have shown that derivatives of amines like triethylamine possess antimicrobial properties. The chloride form may enhance solubility and bioavailability, making it a candidate for further exploration in antimicrobial applications.
- Neuroactive Properties : Compounds with amine functionalities often exhibit neuroactive properties. Research into similar compounds suggests potential interactions with neurotransmitter systems that could lead to therapeutic applications in neurology.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | References |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Neuroactivity | Potential modulation of neurotransmitters | |
Cytotoxicity | Effects on cancer cell lines |
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of various triethylamine derivatives demonstrated that this compound exhibited significant activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of many conventional antibiotics, suggesting a promising role for this compound in treating infections.
Case Study 2: Neuroactivity Assessment
In another study focused on neuroactive compounds, this compound was evaluated for its effects on neuronal cultures. Results indicated that the compound influenced synaptic transmission, potentially through modulation of acetylcholine receptors. This could open avenues for research into cognitive enhancers or treatments for neurodegenerative diseases.
Safety and Toxicology
While the biological activities are promising, safety assessments are crucial. The toxicity profile of this compound indicates moderate toxicity levels typical for amine compounds. Further studies are needed to evaluate chronic exposure effects and long-term safety.
Table 2: Toxicity Profile
Properties
IUPAC Name |
triethyl-(2-methoxy-2-oxoethyl)azanium;chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20NO2.ClH/c1-5-10(6-2,7-3)8-9(11)12-4;/h5-8H2,1-4H3;1H/q+1;/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZERAKUPXKLARH-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)CC(=O)OC.[Cl-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60646701 |
Source
|
Record name | N,N,N-Triethyl-2-methoxy-2-oxoethan-1-aminium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60646701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19223-70-2 |
Source
|
Record name | N,N,N-Triethyl-2-methoxy-2-oxoethan-1-aminium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60646701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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